molecular formula C16H10N2O2S B3834261 2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione

2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3834261
M. Wt: 294.3 g/mol
InChI Key: HIIWWOMJHLMOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MIT-44 and has been studied extensively for its anti-cancer and anti-inflammatory properties. In

Scientific Research Applications

2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer and inflammation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. MIT-44 exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, MIT-44 also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to alleviate the symptoms of inflammatory diseases such as rheumatoid arthritis and colitis.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione involves the inhibition of various signaling pathways involved in cancer and inflammation. MIT-44 inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione has been shown to have a low toxicity profile and does not exhibit significant side effects. This compound has been shown to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity towards cancer and inflammation. This compound targets specific signaling pathways involved in these diseases, making it a promising therapeutic agent. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione. One potential application of this compound is in combination therapy with other anti-cancer drugs to improve their efficacy. MIT-44 can also be used as a lead compound for the development of more potent and selective inhibitors of cancer and inflammation. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
In conclusion, 2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione is a promising compound with potential therapeutic applications in cancer and inflammation. Its specificity towards these diseases and low toxicity profile make it a promising lead compound for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(2-methyl-1,3-benzothiazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c1-9-17-13-8-10(6-7-14(13)21-9)18-15(19)11-4-2-3-5-12(11)16(18)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIWWOMJHLMOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1,3-benzothiazol-5-yl)-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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